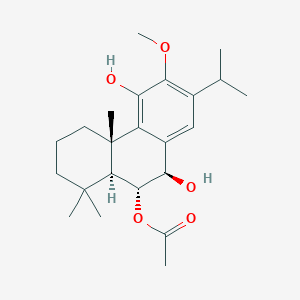
RS102895
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RS102895 is a synthetic organic compound known for its role as a potent antagonist of the C-C motif chemokine receptor 2 (CCR2). This compound has gained significant attention in scientific research due to its ability to inhibit the CCR2 receptor, which is involved in various inflammatory and immune responses. This compound is also known by its chemical name, 1’-[2-[4-(trifluoromethyl)phenyl]ethyl]-spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS102895 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzoxazine Ring: This involves the reaction of a substituted phenol with an appropriate amine to form the benzoxazine ring.
Spirocyclization: The benzoxazine intermediate undergoes spirocyclization with a piperidine derivative to form the spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2-one structure.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
RS102895 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
Scientific Research Applications
RS102895 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of CCR2 antagonists.
Biology: Employed in cell proliferation assays to study the effects of CCR2 inhibition on cell growth and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions involving CCR2-mediated pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CCR2.
Mechanism of Action
RS102895 exerts its effects by specifically binding to the β subunit of the C-C motif chemokine receptor 2 (CCR2). This binding inhibits the signaling pathways mediated by CCR2, leading to reduced monocyte recruitment and inflammation. The compound also affects other molecular targets, including human α1a and α1d receptors, and rat brain cortex 5HT1a receptor .
Comparison with Similar Compounds
Similar Compounds
RS504393: Another CCR2 antagonist with similar inhibitory effects on CCR2-mediated pathways.
RS127445: A compound with a similar chemical structure but different receptor selectivity.
RS67333: A related compound with distinct pharmacological properties.
Uniqueness of RS102895
This compound is unique due to its high specificity and potency as a CCR2 antagonist. It has a lower IC50 value compared to other similar compounds, indicating its higher efficacy in inhibiting CCR2. Additionally, this compound has been shown to have minimal effects on other receptors, making it a valuable tool for studying CCR2-specific pathways .
Properties
Molecular Formula |
C21H21F3N2O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20/h1-8H,9-14H2,(H,25,27) |
InChI Key |
HIDWEYPGMLIQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



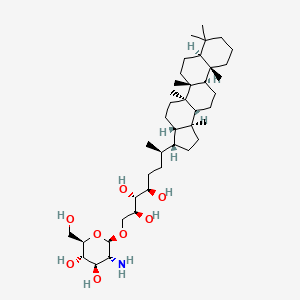
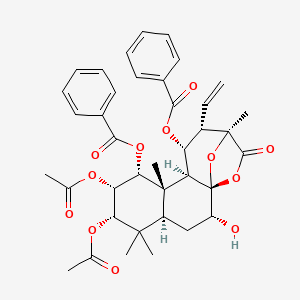

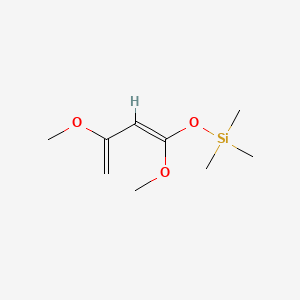

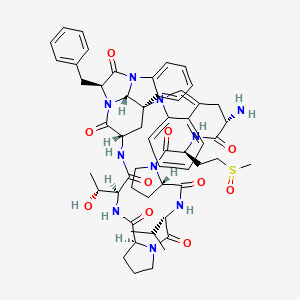

![1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine](/img/structure/B1249941.png)
![(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1249942.png)
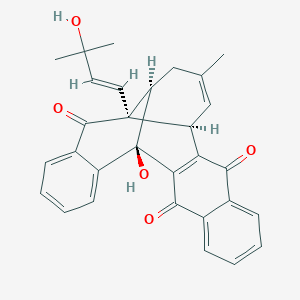
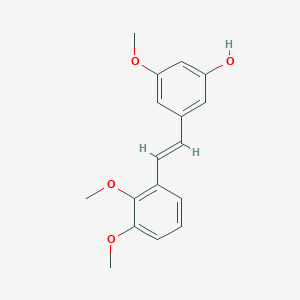
![(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one](/img/structure/B1249948.png)
